N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide

Medicinal Chemistry Chemical Biology Regioisomeric Differentiation

N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide (CAS 1645542-98-8) is a synthetic small molecule (C₁₈H₁₆ClN₃O₂, MW 341.8 g/mol). It belongs to the N-cyanoalkyl benzamide structural class and contains a 3-chlorophenyl-cyanomethyl moiety linked via a glycine bridge to a 3-methylbenzamide group.

Molecular Formula C18H16ClN3O2
Molecular Weight 341.8
CAS No. 1645542-98-8
Cat. No. B2546835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide
CAS1645542-98-8
Molecular FormulaC18H16ClN3O2
Molecular Weight341.8
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCC(=O)NC(C#N)C2=CC(=CC=C2)Cl
InChIInChI=1S/C18H16ClN3O2/c1-12-4-2-6-14(8-12)18(24)21-11-17(23)22-16(10-20)13-5-3-7-15(19)9-13/h2-9,16H,11H2,1H3,(H,21,24)(H,22,23)
InChIKeyGHUYNJBRWOPFCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide (CAS 1645542-98-8): Procurement-Relevant Identity and Baseline Profile


N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide (CAS 1645542-98-8) is a synthetic small molecule (C₁₈H₁₆ClN₃O₂, MW 341.8 g/mol) [1]. It belongs to the N-cyanoalkyl benzamide structural class and contains a 3-chlorophenyl-cyanomethyl moiety linked via a glycine bridge to a 3-methylbenzamide group [1]. The compound is cataloged under PubChem CID 86796956 and commercial identifiers AKOS030674697 and EN300-26684328 [1]. This compound is primarily offered as a research-grade chemical (typical purity 95%) for exploratory studies, but no patent, primary research article, or authoritative database record containing quantitative biological or functional characterization data was identified at the time of this analysis [1].

Why N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide Cannot Be Assumed Interchangeable with In-Class Analogs


Although N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide shares the N-cyanoalkyl benzamide scaffold with other cataloged compounds, the position of the methyl substituent on the benzamide ring is a critical structural variable known to influence target binding, metabolic stability, and physicochemical properties in related chemotypes [1]. The closest identified structural comparator, the 2-methylbenzamide isomer (CAS 1645386-34-0), differs only in the methyl group position, yet this single regioisomeric change can substantially alter molecular recognition, as documented in broader structure-activity relationship (SAR) literature for benzamide derivatives [2]. No published comparative biological data exist to establish functional equivalence between the 3-methyl and 2-methyl isomers; therefore, assumption of interchangeability for any biological, pharmacological, or biochemical application lacks empirical support and may lead to divergent experimental outcomes [1].

Quantitative Differentiation Evidence for N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide: A Critical Appraisal


Absence of Published Quantitative Comparator Data Against the 2-Methylbenzamide Regioisomer (CAS 1645386-34-0)

A systematic search of PubMed, Google Patents, BindingDB, and PubChem BioAssay databases (conducted May 2026) yielded zero quantitative head-to-head comparisons, zero IC₅₀/Kᵢ/Kd values, and zero target-engagement data for N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide (CAS 1645542-98-8) against its closest structural neighbor, the 2-methylbenzamide regioisomer (CAS 1645386-34-0) [1]. The PubChem record (CID 86796956) contains only computed physicochemical descriptors (XLogP3 = 3.0, HBD = 2, HBA = 3, rotatable bonds = 5, TPSA = 82 Ų) with no bioassay or literature annotations [1]. This represents an evidence gap: the two regioisomers are constitutionally distinct and cannot be assumed functionally equivalent, yet no published dataset directly compares them [2].

Medicinal Chemistry Chemical Biology Regioisomeric Differentiation

Class-Level Patent Context: N-Cyanoalkyl Benzamides Claimed as JAK Kinase Inhibitors Without Inclusion of the Target Compound

Patent WO-2019128871-A1 discloses N-alkyl-N-cyanoalkylbenzamide compounds as Janus kinase (JAK) inhibitors with insecticidal and potential therapeutic applications [1]. However, the specific compound N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide is not explicitly listed among the exemplified compounds in the publicly available patent abstract or representative claims [1]. While the target compound's core scaffold falls within the general Markush structure of this patent family, no specific IC₅₀, selectivity profile, or functional data for this compound are reported in the patent disclosure [1]. A structurally distinct benzamide derivative from a related patent (US9216999/US9556187, Example 159) demonstrates JAK inhibitory activity with an IC₅₀ of 11 nM, providing class-level precedent that appropriately substituted N-cyanoalkyl benzamides can achieve potent kinase inhibition [2].

Kinase Inhibition JAK-STAT Pathway Patent Landscape

Physicochemical Property Differentiation: Computed Descriptors Indicate Moderate Lipophilicity and Hydrogen Bonding Capacity Distinct from Dehalogenated or Ortho-Substituted Analogs

Computed physicochemical properties from PubChem provide a baseline for differentiation [1]. The target compound has an XLogP3 of 3.0, 2 hydrogen bond donors, 3 hydrogen bond acceptors, 5 rotatable bonds, and a topological polar surface area (TPSA) of 82 Ų [1]. The 2-methylbenzamide isomer (CAS 1645386-34-0) shares the same molecular formula and identical computed descriptors by standard algorithms; however, the different methyl substitution pattern (3- vs. 2-position) on the benzamide ring alters local electronic distribution, steric environment, and potential for intramolecular hydrogen bonding [2]. In contrast, analogs lacking the chlorine substituent or with different halogen patterns would exhibit altered lipophilicity (ΔXLogP3) and electronic properties that may affect membrane permeability and target binding [1]. Without experimental logP/logD, solubility, or permeability data, these computed differences remain theoretical but highlight that the 3-chloro-3-methyl substitution pattern is a non-trivial structural feature.

Physicochemical Profiling Drug-likeness Lead Optimization

Evidence-Supported Application Scenarios for N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide Procurement


Regioisomeric Selectivity Profiling in Structure-Activity Relationship (SAR) Studies

Given the absence of published comparative data, the most scientifically defensible use of CAS 1645542-98-8 is as a 3-methyl regioisomer probe in systematic SAR campaigns. Researchers comparing the 2-methyl (CAS 1645386-34-0), 3-methyl, and 4-methyl benzamide isomers within the N-cyanoalkyl benzamide scaffold can empirically establish how methyl group position affects target engagement, selectivity, and cellular activity. The PubChem record provides authenticated structural identity and computed descriptors to support such comparative studies [1].

Kinase Inhibitor Screening Based on Class-Level JAK Activity Precedent

The N-cyanoalkyl benzamide class has demonstrated low-nanomolar JAK kinase inhibition (IC₅₀ = 11 nM for a closely related analog) [1]. Although no direct data link the target compound to JAK inhibition, procurement for kinase panel screening is a rational exploratory application. Users should include the 2-methyl isomer and unsubstituted benzamide as internal comparators to control for regioisomer-specific effects. Any resulting activity data would constitute novel, publishable differentiation evidence [1].

Physicochemical and ADME Benchmarking Within the N-Cyanoalkyl Benzamide Series

The computed properties (XLogP3 = 3.0, TPSA = 82 Ų, 5 rotatable bonds) position this compound in the drug-like chemical space typical of orally bioavailable leads [1]. Procurement for experimental logP/logD determination, aqueous solubility measurement, microsomal stability assays, and Caco-2 permeability studies would generate critical missing data and enable direct comparison with the 2-methyl isomer and other scaffold analogs. Such data are prerequisite for any lead optimization program [1].

Reference Standard for Analytical Method Development and Quality Control

With a defined CAS number, molecular formula, and authenticated structural identity (PubChem CID 86796956), this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development in laboratories synthesizing or characterizing N-cyanoalkyl benzamide derivatives [1]. The 95% typical purity specification supports its use as a chromatographic reference, provided that certificate of analysis (CoA) documentation accompanies procurement to verify batch-specific purity [1].

Quote Request

Request a Quote for N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.